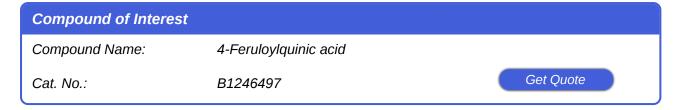


An In-depth Technical Guide to 4-Feruloylquinic Acid: Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Feruloylquinic acid, a prominent member of the hydroxycinnamoyl-quinic acid family, is a naturally occurring phenolic compound found in a variety of plant sources, most notably coffee beans. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **4-Feruloylquinic acid**. It includes detailed spectroscopic data, experimental protocols for its isolation and characterization, and an exploration of its place within relevant biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

4-O-Feruloylquinic acid is an ester formed between ferulic acid and quinic acid. The feruloyl group is attached to the hydroxyl group at the 4th position of the quinic acid ring.

IUPAC Name: (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid[1].

Molecular Formula: C₁₇H₂₀O₉[1]

Molecular Weight: 368.34 g/mol [2]



Stereochemistry

The quinic acid moiety of **4-Feruloylquinic acid** possesses multiple chiral centers, leading to specific stereoisomers. The naturally occurring and most studied form is derived from (-)-quinic acid. The precise stereochemistry is crucial for its biological activity and interaction with molecular targets. The IUPAC name specifies the stereochemical configuration at the chiral centers of the quinic acid ring as (1S,3R,4S,5R)[1].

Physicochemical Properties

A summary of the key physicochemical properties of **4-Feruloylquinic acid** is presented in Table 1.

Property	Value	Source
Molecular Weight	368.34 g/mol	[2]
Melting Point	195-196 °C	[2]
pKa (strongest acidic)	4.07 ± 0.50	[2]
XLogP3	-0.1	[1]
Hydrogen Bond Donor Count	5	PubChem
Hydrogen Bond Acceptor Count	9	PubChem
Rotatable Bond Count	6	PubChem

Spectroscopic Data for Structural Elucidation

The structural confirmation and characterization of **4-Feruloylquinic acid** rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally validated set of 1H and 13C NMR data in a single source is not readily available in the public domain, the following table compiles expected chemical shifts







based on related compounds and general principles of NMR spectroscopy. Actual values may vary slightly based on the solvent and experimental conditions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **4-Feruloylquinic Acid**



Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Notes
Quinic Acid Moiety			
H-1	-	~75	Quaternary carbon
H-2ax	~2.20	~37	
H-2eq	~2.10		_
H-3	~4.20	~70	
H-4	~5.30	~72	Acylation site, downfield shift
H-5	~3.80	~73	
H-6ax	~2.30	~38	_
H-6eq	~1.90		_
СООН	-	~177	
Feruloyl Moiety			_
H-2'	~7.15 (d)	~127	
H-5'	~6.80 (d)	~116	_
H-6'	~7.05 (dd)	~115	_
Η-7' (α)	~6.40 (d, J≈16 Hz)	~115	trans olefinic proton
Η-8' (β)	~7.60 (d, J≈16 Hz)	~146	trans olefinic proton
C-1'	-	~126	
C-3'	-	~148	_
C-4'	-	~150	_
C-9' (C=O)	-	~168	_
OCH₃	~3.90 (s)	~56	_



Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and differentiation of feruloylquinic acid isomers. Electrospray ionization (ESI) is commonly used, typically in negative ion mode.

Table 3: Key Mass Spectrometry Fragments for 4-O-Feruloylquinic Acid

lon	m/z (Negative Mode)	Description	Source
[M-H] ⁻	367	Deprotonated molecular ion	[3]
[Quinic acid - H] ⁻	191	Loss of the feruloyl moiety	[3]
[Ferulic acid - H] ⁻	193	Characteristic fragment for 4- and 5- isomers	[3]
[Quinic acid - H - H₂O] ⁻	173	Dehydrated quinic acid fragment, prominent in 4-isomer	[3]
[Ferulic acid - H -	149	Decarboxylated ferulic acid fragment	
[Caffeoyl moiety fragment]	134	[3]	_

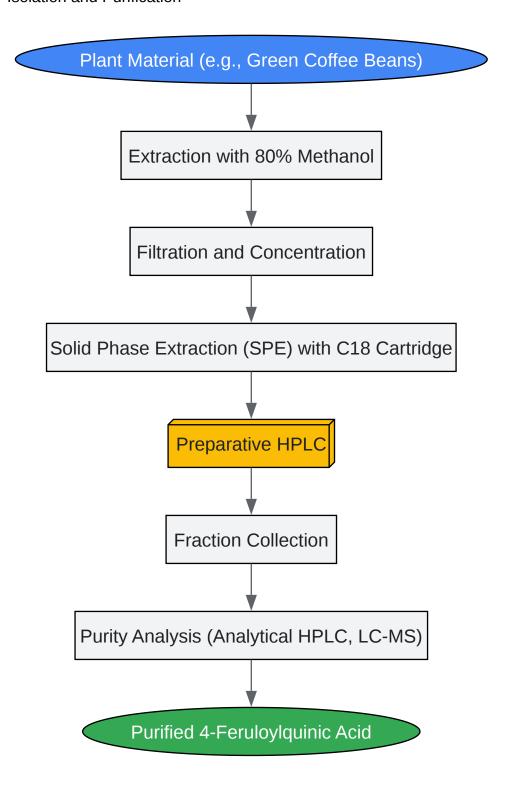
The fragmentation pattern is key to distinguishing between the 3-, 4-, and 5-O-feruloylquinic acid isomers. For the 4-isomer, the base peak is often observed at m/z 173, corresponding to the dehydrated quinic acid fragment. In contrast, the 3- and 5-isomers typically show a more intense peak at m/z 191 (quinic acid)[3].

Experimental Protocols Isolation and Purification of 4-Feruloylquinic Acid



The following is a generalized protocol for the isolation and purification of **4-Feruloylquinic acid** from a plant matrix, such as green coffee beans.

Workflow for Isolation and Purification



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Caption: General workflow for the isolation and purification of **4-Feruloylquinic acid**.

Detailed Steps:

Extraction:

- Grind the plant material to a fine powder.
- Extract the powder with an 80% aqueous methanol solution at a ratio of 1:10 (w/v) for 2 hours with constant stirring at room temperature.
- Repeat the extraction process three times.
- Combine the extracts and filter through Whatman No. 1 filter paper.

Concentration:

- Evaporate the methanol from the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- The resulting aqueous extract can be lyophilized or used directly for the next step.
- Solid Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by deionized water.
 - Load the aqueous extract onto the cartridge.
 - Wash the cartridge with deionized water to remove highly polar impurities.
 - Elute the phenolic compounds with methanol.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 μm).
 - Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

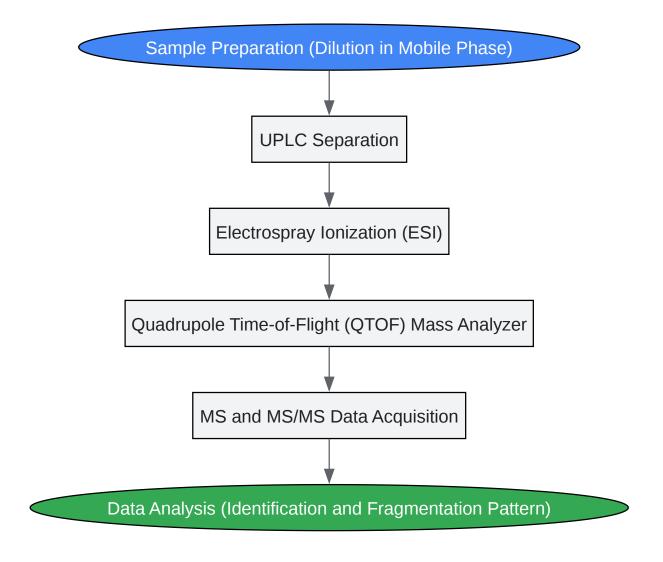


- Gradient Program: A linear gradient from 10% to 40% B over 40 minutes.
- Flow Rate: 4 mL/min.
- o Detection: UV detector at 325 nm.
- Collect the fraction corresponding to the retention time of **4-Feruloylquinic acid**.
- · Purity Analysis:
 - Analyze the collected fraction using analytical HPLC and LC-MS to confirm its purity and identity.
 - Lyophilize the pure fraction to obtain **4-Feruloylquinic acid** as a powder.

Characterization by UPLC-QTOF-MS

Workflow for UPLC-QTOF-MS Analysis





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Caption: Workflow for the characterization of 4-Feruloylquinic acid by UPLC-QTOF-MS.

Detailed Parameters:

- UPLC System: An ultra-performance liquid chromatography system.
- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 μm).
- Mobile Phase: Solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
- Gradient Program: A linear gradient from 5% to 30% B over 10 minutes.
- Flow Rate: 0.3 mL/min.



- Column Temperature: 40°C.
- Mass Spectrometer: A QTOF mass spectrometer with an ESI source.
- Ionization Mode: Negative.
- Capillary Voltage: 3.0 kV.
- Sampling Cone Voltage: 30 V.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
- Data Acquisition: Full scan mode from m/z 100 to 1000.

Biosynthesis and Signaling Pathways

4-Feruloylquinic acid is synthesized in plants through the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds.

Simplified Biosynthesis Pathway



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Caption: Simplified biosynthesis of **4-Feruloylquinic acid** via the phenylpropanoid pathway.

While specific signaling pathways directly activated by **4-Feruloylquinic acid** are still under extensive investigation, research on its constituent, ferulic acid, provides insights into its



potential biological activities. Ferulic acid is known to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. It is plausible that **4-Feruloylquinic acid** exerts its effects through similar mechanisms, either directly or after hydrolysis to ferulic acid and quinic acid.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, spectroscopic properties, and analytical methodologies for **4-Feruloylquinic acid**. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study and application of this important natural product. Further research is warranted to fully elucidate the specific biological signaling pathways modulated by **4-Feruloylquinic acid** and to explore its full therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Feruloylquinic Acid: Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246497#chemical-structure-and-stereochemistry-of-4-feruloylquinic-acid]

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